2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a propionic acid ethyl ester group, and a dimethylamino group . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring could bestow many of the distinctive physical-chemical properties observed with this class of compounds .Scientific Research Applications
Environmental Exposure to Pesticides
Research indicates widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children, underscoring the importance of understanding the health and environmental implications of chemical exposure (Babina, Dollard, Pilotto, & Edwards, 2012) Environmental International.
Toxicological Studies on Overdose
A case of fatal overdose involving various chemicals, including chlorpyrifos, highlights the critical need for toxicological research and safety evaluations of chemicals (Osterloh, Lotti, & Pond, 1983) Journal of Analytical Toxicology.
Human Exposure to Environmental Chemicals
A study on the urinary metabolite concentrations of organophosphorous pesticides, bisphenol A (BPA), and phthalates among pregnant women emphasizes the importance of monitoring and understanding human exposure to various environmental chemicals (Ye et al., 2008) Environmental Research.
Phthalates in Foodstuffs
Investigation into the occurrence and profiles of phthalates in food from China provides critical information on dietary exposure and risks associated with these chemicals, relevant for evaluating the safety of chemical compounds in food (Guo et al., 2012) Journal of Agricultural and Food Chemistry.
Exposure to Plasticizers
A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults, reflects the growing concern over exposure to alternative plasticizers and the need for comprehensive research on their safety and applications (Silva et al., 2013) Environmental Research.
Properties
IUPAC Name |
ethyl 2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-13(7-9-15)16-10-14(19(20,21)22)11-23-17(16)24(3)4/h6-12H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAHYGMBOJESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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